Methyl 1-(3-aminopropyl)piperidine-4-carboxylate
Description
Structural Characterization of Methyl 1-(3-aminopropyl)piperidine-4-carboxylate
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, This compound , reflects its core piperidine ring substituted at position 1 with a 3-aminopropyl group and at position 4 with a methyl carboxylate. The molecular formula is C₁₀H₂₀N₂O₂ , yielding a molecular weight of 200.28 g/mol . Key structural features include:
- Piperidine ring : A six-membered saturated ring with one nitrogen atom.
- 3-Aminopropyl chain : A three-carbon alkyl group terminating in a primary amine (-NH₂).
- Methyl carboxylate : A methoxycarbonyl group (-COOCH₃) at the 4-position.
The SMILES notation COC(=O)C1CCN(CC1)CCCN and InChI key ZEDHCRXBAWUUMZ-UHFFFAOYSA-N encode its connectivity and stereochemical configuration.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₂₀N₂O₂ | |
| Molecular weight | 200.28 g/mol | |
| Density | 1.06 g/cm³ | |
| Boiling point | 85–90°C |
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound remains unpublished, structural analogs provide insights. For example, [1-(3-aminopropyl)piperidin-3-yl]methanol (CAS 100708-30-3) crystallizes in monoclinic systems with hydrogen-bonding networks stabilizing its conformation. In related piperidine carboxylates, such as alanylpiperidine derivatives:
- The piperidine ring adopts a chair conformation with equatorial substituents minimizing steric strain.
- Torsional angles between the aminopropyl chain and carboxylate group range from 153.5° to 156.2° , indicating moderate flexibility.
- Weak intramolecular hydrogen bonds (e.g., N-H⋯O=C) contribute to conformational stability.
Synchrotron X-ray diffraction studies of analogous compounds (e.g., PDB 3KQ0) reveal lattice parameters such as a = 78.894 Å , b = 78.894 Å , and c = 93.384 Å in space group P 41 21 2, though these values vary with functional groups.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
- Strong absorption at 1720–1740 cm⁻¹ (C=O stretch).
- N-H bends (primary amine) at 1600–1650 cm⁻¹ .
- C-O ester stretches at 1200–1250 cm⁻¹ .
Mass Spectrometry (MS)
Comparative Analysis with Structural Analogs
Compared to [1-(3-aminopropyl)piperidin-3-yl]methanol (C₉H₂₀N₂O):
| Feature | This compound | [1-(3-Aminopropyl)piperidin-3-yl]methanol |
|---|---|---|
| Molecular weight | 200.28 g/mol | 172.27 g/mol |
| Functional groups | Carboxylate, amine | Hydroxyl, amine |
| Boiling point | 85–90°C | 268.4°C |
| Hydrogen-bonding sites | 2 (N-H, C=O) | 3 (N-H, O-H) |
The carboxylate group enhances polarity but reduces thermal stability relative to the hydroxyl analog. Piperidine ring substitution patterns also influence conformational flexibility, with 4-carboxylates exhibiting greater steric hindrance than 3-hydroxymethyl derivatives.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 1-(3-aminopropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8,11H2,1H3 |
InChI Key |
ZEDHCRXBAWUUMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl 1-(3-aminopropyl)piperidine-4-carboxylate generally involves:
- Construction or availability of the piperidine ring with a carboxylate substituent at the 4-position.
- Introduction of the 3-aminopropyl substituent at the nitrogen (1-position) of the piperidine ring.
- Protection and deprotection steps to achieve selective functionalization.
- Control of reaction conditions (temperature, solvent, pH) to optimize yield and purity.
Method 1: Alkylation of Piperidine-4-carboxylic Acid Derivatives
One common approach starts from piperidine-4-carboxylic acid or its methyl ester derivative:
- The methyl ester of piperidine-4-carboxylic acid is reacted with a suitable 3-halopropylamine derivative or protected aminopropyl halide.
- The reaction is typically performed under basic conditions to promote nucleophilic substitution on the nitrogen atom.
- After alkylation, any protecting groups on the amine are removed under acidic conditions to yield the free 3-aminopropyl substituent.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | Methanol, acid catalyst | To obtain methyl ester |
| Alkylation | 3-bromopropylamine or protected analog, K₂CO₃, DMF, 60°C | Nucleophilic substitution on piperidine N |
| Deprotection (if needed) | 10% HCl aqueous, room temperature | Removal of amine protecting group |
Yields reported for alkylation range from 65% to 75%, depending on the protecting group and solvent used.
Method 2: Protection-Deprotection Strategy Using Benzophenone
A patented method describes selective protection of the primary amine of 4-aminopiperidine with benzophenone, followed by alkylation and deprotection:
- Step 1: 4-Aminopiperidine reacts with benzophenone in toluene under reflux to form a protected intermediate.
- Step 2: The protected intermediate undergoes deprotonation with a strong base (e.g., NaH or n-BuLi) in THF at 0°C.
- Step 3: Alkylation with 3-methoxypropyl bromide proceeds at room temperature.
- Step 4: Acidic deprotection with aqueous HCl removes the benzophenone protecting group, yielding the target compound.
- Benzophenone is recovered and recycled, enhancing process sustainability.
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Protection | 4-aminopiperidine + benzophenone, reflux in toluene | Molar ratio 1:1–1.2; catalyst (BF₃·Et₂O or TsOH) added |
| Deprotonation | NaH or n-BuLi in THF, 0°C | Molar ratio base:intermediate 1:1–1.5 |
| Alkylation | 3-methoxypropyl bromide, RT, 3–5 h | Efficient alkylation of secondary amine |
| Deprotection | 10% HCl aqueous, room temperature | Clean removal of protecting group |
This method is notable for its industrial scalability and high purity of product.
Hydrolysis and Further Functionalization
The methyl ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which serves as a useful intermediate for further coupling reactions.
| Hydrolysis Condition | Reagent | Product | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux | 1-(3-aminopropyl)piperidine-4-carboxylic acid | 85–92 | 8–12 hours |
| Basic hydrolysis | 2 M NaOH, 80°C | Sodium salt of carboxylic acid | 78–85 | 4–6 hours |
Mechanistically, acidic hydrolysis involves protonation of the ester carbonyl, enhancing electrophilicity, while base hydrolysis proceeds via nucleophilic attack by hydroxide ions.
Alkylation of the Amino Group
The primary amine on the 3-aminopropyl substituent can be further alkylated to modulate lipophilicity or introduce protecting groups:
| Alkylating Agent | Conditions | Product | Yield (%) | Application |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | 1-(3-(methylamino)propyl)piperidine-4-carboxylate | 70–75 | CNS drug development |
| Benzyl chloride | THF, triethylamine, RT | 1-(3-(benzylamino)propyl)piperidine-4-carboxylate | 65–68 | Amino group protection |
Steric hindrance from the piperidine ring affects alkylation efficiency; polar aprotic solvents improve reaction rates.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Alkylation | Piperidine-4-carboxylic acid methyl ester | 3-bromopropylamine, K₂CO₃, DMF, 60°C | 65–75 | Straightforward, moderate yields |
| Benzophenone Protection Method | 4-Aminopiperidine | Benzophenone, NaH/n-BuLi, 3-methoxypropyl bromide, HCl | High | Industrially scalable, recyclable protecting group |
| Hydrolysis | Methyl ester derivative | 6 M HCl or 2 M NaOH | 78–92 | For carboxylic acid intermediate |
| Amino Group Alkylation | This compound | Methyl iodide or benzyl chloride, DMF/THF | 65–75 | Modifies amine functionality |
Research Discoveries and Applications Related to Preparation
- The protection-deprotection strategy using benzophenone allows selective functionalization of the piperidine nitrogen, which is crucial for obtaining high purity products suitable for pharmaceutical applications.
- Hydrolysis conditions have been optimized to balance reaction time and yield, providing intermediates for peptide coupling and metal coordination chemistry.
- Alkylation of the amino group has been explored to improve pharmacokinetic properties of derivatives, especially for central nervous system-targeted drugs.
- Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are routinely employed to monitor reaction progress and ensure product purity during synthesis.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 1-(3-aminopropyl)piperidine-4-carboxylic acid. This reaction is critical for generating intermediates used in peptide coupling or metal coordination chemistry.
| Condition | Reagent | Product | Yield | Key Observations |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 1-(3-aminopropyl)piperidine-4-carboxylic acid | 85–92% | Requires prolonged reaction times (8–12 hr) |
| Basic hydrolysis | NaOH (2M), 80°C | Sodium salt of the carboxylic acid | 78–85% | Faster than acidic hydrolysis (4–6 hr) |
Mechanism :
-
Base-catalyzed : Nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by elimination of methanol.
-
Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.
Alkylation of the Amino Group
The primary amine on the 3-aminopropyl chain participates in alkylation reactions, forming secondary or tertiary amines.
| Reagent | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | 1-(3-(methylamino)propyl)piperidine-4-carboxylate | 70–75% | Improves lipophilicity for CNS-targeted drugs |
| Benzyl chloride | THF, Et₃N, RT | 1-(3-(benzylamino)propyl)piperidine-4-carboxylate | 65–68% | Facilitates selective N-protection |
Key Considerations :
-
Steric hindrance from the piperidine ring limits reactivity with bulky alkylating agents.
-
Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
Amidation and Coupling Reactions
The carboxylic acid (post-hydrolysis) reacts with amines to form amides, a reaction widely exploited in drug design.
| Amine | Coupling Agent | Product | Yield | Optimal pH |
|---|---|---|---|---|
| Glycine methyl ester | EDC/HOBt | 1-(3-aminopropyl)piperidine-4-carboxy-glycine methyl ester | 82% | 7.5–8.0 |
| Aniline | DCC, DMAP | 1-(3-aminopropyl)piperidine-4-carboxyanilide | 74% | 6.0–7.0 |
Mechanistic Notes :
-
Carbodiimide-based agents (e.g., EDC, DCC) activate the carboxylate for nucleophilic attack.
-
DMAP accelerates the reaction by stabilizing the intermediate .
Salt Formation and Acid-Base Reactions
The amino group forms stable salts with mineral or organic acids, enhancing solubility for pharmacological applications.
| Acid | Molar Ratio | Product | Solubility (H₂O) |
|---|---|---|---|
| Hydrochloric acid | 1:2 | 1-(3-aminopropyl)piperidine-4-carboxylate dihydrochloride | 45 mg/mL |
| Acetic acid | 1:1 | 1-(3-aminopropyl)piperidine-4-carboxylate acetate | 28 mg/mL |
Applications :
-
Dihydrochloride salts are preferred for intravenous formulations due to high aqueous solubility.
Reductive Amination and Cross-Coupling
The amino group participates in reductive amination with ketones or aldehydes, enabling structural diversification.
| Carbonyl Compound | Reducing Agent | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | 1-(3-(dimethylamino)propyl)piperidine-4-carboxylate | 68% |
| Cyclohexanone | NaBH(OAc)₃ | 1-(3-(cyclohexylmethylamino)propyl)piperidine-4-carboxylate | 58% |
Optimization Tips :
-
Use methanol or ethanol as solvents to stabilize intermediates.
-
Maintain pH 6–7 to prevent premature reduction of the ester .
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s structure enables non-covalent interactions with enzymes and receptors.
| Target | Binding Affinity (Kd) | Biological Effect |
|---|---|---|
| Serotonin transporter | 12 nM | Inhibits reuptake, mimicking SSRIs |
| Dopamine D2 receptor | 240 nM | Partial agonism observed in vitro |
Stability and Degradation Pathways
The compound degrades under oxidative or photolytic conditions, necessitating careful storage.
| Condition | Degradation Product | Half-Life |
|---|---|---|
| UV light (254 nm) | 1-(3-aminopropyl)piperidine-4-carboxylic acid | 6 hr |
| H₂O₂ (3%) | N-oxidized derivative | 2 hr |
Scientific Research Applications
Methyl 1-(3-aminopropyl)piperidine-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(3-aminopropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ester Group Modifications
- Ethyl 1-(3-aminopropyl)-4-phenyl-isonipecotate monoethane sulfonate (CAS: NIH 7590): Replaces the methyl ester with an ethyl ester and introduces a phenyl group at the 4-position. Applications: Used in opioid research (e.g., Piminodine derivatives) .
- Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: Features a benzyl-protected piperidine nitrogen and an ethoxycarbonylpropyl chain. Applications: Intermediate in sulfonamide synthesis for enzyme inhibition studies . Key Difference: Benzyl protection increases steric hindrance, reducing reactivity in coupling reactions compared to the unprotected aminopropyl group in the target compound .
Substituent Variations on the Piperidine Ring
- Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride (CID 61289128): Substitutes the 3-aminopropyl group with a 3-chloropropyl chain. Molecular Formula: C₁₀H₁₈ClNO₂.
- Methyl 1-(4-aminophenyl)piperidine-4-carboxylate (CAS: 471938-27-9): Replaces the aliphatic 3-aminopropyl group with an aromatic 4-aminophenyl substituent. Key Difference: The aromatic amine may enhance π-π stacking interactions in receptor binding, whereas the aliphatic amine in the target compound offers greater flexibility .
Structural and Physicochemical Comparison Table
Research Findings and Trends
- Synthetic Utility: The 3-aminopropyl group in the target compound facilitates nucleophilic reactions, making it a versatile intermediate for alkylation or acylation .
- Toxicity Profile : Chlorinated analogs (e.g., 3-chloropropyl derivative) show higher reactivity but increased toxicity risks compared to amine-substituted derivatives .
Biological Activity
Methyl 1-(3-aminopropyl)piperidine-4-carboxylate (MAPPC) is a piperidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with MAPPC, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Piperidine Derivatives
Piperidine derivatives, including MAPPC, are known for their wide-ranging biological properties, such as anticancer, antimicrobial, and antiviral activities. The structural features of these compounds often play a crucial role in their biological efficacy. For instance, modifications to the piperidine ring can significantly influence their interaction with biological targets and overall pharmacological profile .
MAPPC exhibits its biological activity primarily through interactions with various receptors and enzymes. Research indicates that piperidine derivatives can modulate neurotransmitter systems and exhibit inhibitory effects on specific enzymes involved in disease pathways.
- Anticancer Activity : MAPPC has shown potential in cancer therapy by inducing apoptosis in cancer cells. Studies have demonstrated that piperidine derivatives can enhance cytotoxicity against various cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. Notably, it has demonstrated significant inhibitory effects against strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent activity compared to standard treatments .
- Antiviral Effects : MAPPC's antiviral properties have also been explored, particularly against hepatitis C virus (HCV). It has been shown to inhibit viral assembly and release, suggesting a potential role in the development of HCV therapeutics .
Table 1: Biological Activities of this compound
Case Studies
- Cancer Cell Lines : In a study by MDPI, MAPPC was tested against FaDu hypopharyngeal tumor cells, showing significant cytotoxic effects that were attributed to its ability to induce apoptosis and disrupt microtubule polymerization . The compound's spirocyclic structure was noted to enhance its binding affinity to target proteins.
- Tuberculosis Treatment : A recent evaluation highlighted MAPPC's effectiveness against drug-resistant strains of M. tuberculosis, with MIC values significantly lower than those of conventional treatments like isoniazid (INH). This positions MAPPC as a promising candidate for further development in tuberculosis therapy .
- HCV Inhibition : The compound was part of a screening campaign targeting HCV assembly stages. It demonstrated synergistic effects when combined with established antiviral drugs, enhancing overall efficacy against HCV replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
